molecular formula C20H15N5O7 B4882208 N-(3-methylphenyl)-2-(2,4,6-trinitroanilino)benzamide

N-(3-methylphenyl)-2-(2,4,6-trinitroanilino)benzamide

Cat. No.: B4882208
M. Wt: 437.4 g/mol
InChI Key: ZIUVQYKQRNTNEA-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-(2,4,6-trinitroanilino)benzamide is a complex organic compound characterized by its aromatic structure and multiple nitro groups

Properties

IUPAC Name

N-(3-methylphenyl)-2-(2,4,6-trinitroanilino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O7/c1-12-5-4-6-13(9-12)21-20(26)15-7-2-3-8-16(15)22-19-17(24(29)30)10-14(23(27)28)11-18(19)25(31)32/h2-11,22H,1H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUVQYKQRNTNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-(2,4,6-trinitroanilino)benzamide typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introducing nitro groups into an aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: Forming the amide bond by reacting an aniline derivative with a carboxylic acid or its derivatives under appropriate conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory procedures, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups can undergo reduction to form amines.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: Aromatic substitution reactions can occur, especially on the benzene rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

    Amines: From the reduction of nitro groups.

    Substituted aromatics: From various substitution reactions.

Scientific Research Applications

N-(3-methylphenyl)-2-(2,4,6-trinitroanilino)benzamide may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways involving nitroaromatic compounds.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

    Industry: Possible applications in materials science, such as in the development of new polymers or explosives.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, altering biochemical pathways. In materials science, its properties would be influenced by its molecular structure and interactions with other materials.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trinitroaniline: Shares the trinitroaniline core but lacks the benzamide group.

    3-Methylphenylamine: Similar aromatic structure but without the nitro groups.

Uniqueness

N-(3-methylphenyl)-2-(2,4,6-trinitroanilino)benzamide is unique due to its combination of a trinitroaniline core with a benzamide group, which may confer distinct chemical and physical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methylphenyl)-2-(2,4,6-trinitroanilino)benzamide
Reactant of Route 2
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N-(3-methylphenyl)-2-(2,4,6-trinitroanilino)benzamide

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